molecular formula C13H13N3O2 B1589840 (R)-(+)-2-(alpha-Methylbenzylamino)-5-nitropyridine CAS No. 64138-65-4

(R)-(+)-2-(alpha-Methylbenzylamino)-5-nitropyridine

Cat. No.: B1589840
CAS No.: 64138-65-4
M. Wt: 243.26 g/mol
InChI Key: RAKMWGKBCDCUDX-SNVBAGLBSA-N
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Description

(R)-(+)-2-(alpha-Methylbenzylamino)-5-nitropyridine (MBANP) is an enantiopure organic crystal recognized for its exceptional second-order nonlinear optical (NLO) properties . With a molecular formula of C13H13N3O2 and a molecular weight of 243.26-243.27 g/mol, this compound is a promising candidate for advanced applications in photonics and optoelectronics, including optical modulation, frequency doubling, and terahertz-pulse generation . Its crystalline structure is monoclinic, belonging to the non-centrosymmetric space group P21, which is a prerequisite for NLO activity . Researchers value MBANP for its high laser damage threshold and significant electro-optic coefficients, which are comparable to those of inorganic crystals, alongside a broad transparency range from 450 nm to beyond 1500 nm . The material also demonstrates efficient electron-phonon coupling and has been investigated for use in Raman laser converters, exhibiting a large frequency shift of 3404 cm⁻¹ . This product is intended for research applications only. It is not for diagnostic, therapeutic, or any other human or animal use. Researchers should consult the relevant safety data sheet (SDS) and handle the material appropriately, as it may cause skin and eye irritation .

Properties

IUPAC Name

5-nitro-N-[(1R)-1-phenylethyl]pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O2/c1-10(11-5-3-2-4-6-11)15-13-8-7-12(9-14-13)16(17)18/h2-10H,1H3,(H,14,15)/t10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAKMWGKBCDCUDX-SNVBAGLBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NC2=NC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC=CC=C1)NC2=NC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10463783
Record name (R)-(+)-2-(alpha-Methylbenzylamino)-5-nitropyridine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64138-65-4
Record name (R)-(+)-2-(alpha-Methylbenzylamino)-5-nitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10463783
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (R)-(+)-2-(alpha-Methylbenzylamino)-5-nitropyridine
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Preparation Methods

Nitration of 2-Aminopyridine to 5-Nitro-2-aminopyridine

The initial step in the synthesis involves the nitration of 2-aminopyridine to yield 5-nitro-2-aminopyridine, a key intermediate for subsequent amination with the chiral amine.

Method Overview:

  • Reagents: 2-Aminopyridine, concentrated nitric acid (65%), concentrated sulfuric acid (98%)
  • Solvent: Organic solvents such as methylene dichloride, ethylene dichloride, or their mixtures
  • Equipment: Microchannel flow reactor with dual pumps for precise reagent flow control
  • Conditions: Temperature maintained between 20–60 °C (optimal at 35 °C), atmospheric pressure
  • Reaction Time: Approximately 35 seconds residence time in microreactor
  • Purification: pH adjustment with ammoniacal liquor to ~8, cooling crystallization at 0 °C, filtration, chemical washing with hydrochloric acid, and vacuum drying

Process Details:

Step Description Parameters
S1 Preparation of Reaction Solution I: Dissolve 2-aminopyridine in organic solvent 100–300 g 2-aminopyridine, 200–900 mL solvent
S2 Preparation of Reaction Solution II: Mix concentrated nitric and sulfuric acids Nitric acid 65%, sulfuric acid 98%, ratio 1:5 to 1:9
S3 Nitration in microreactor by pumping solutions I and II Flow rates: 40–60 mL/min for solution I, adjusted for II to maintain 1.1 equivalence; Temp: 35 °C; Pressure: 0 MPa

Yield and Advantages:

  • High yield with short reaction time
  • Enhanced safety due to microreactor use
  • Environmentally friendly and cost-effective compared to traditional batch nitration
  • Product: Yellow solid 5-nitro-2-aminopyridine after purification

This method is detailed in CN104447522A and represents a modern, scalable approach to nitration with precise control over reaction parameters.

Amination with (R)-(+)-alpha-Methylbenzylamine to Form Target Compound

The chiral amine (R)-(+)-alpha-methylbenzylamine is introduced to the 5-nitro-2-aminopyridine intermediate to form (R)-(+)-2-(alpha-Methylbenzylamino)-5-nitropyridine via nucleophilic substitution or condensation.

Key Considerations:

  • The amination step requires stereochemical control to maintain the (R)-configuration.
  • Use of enantiomerically pure (R)-(+)-alpha-methylbenzylamine ensures optical purity.
  • Reaction conditions typically involve mild heating and an appropriate solvent to facilitate nucleophilic attack on the pyridine ring.

While direct detailed synthetic protocols specific to this amination are less frequently published, related literature on nitropyridine derivatives indicates that:

  • Aminolysis of nitropyridone derivatives with primary amines proceeds efficiently under mild conditions.
  • The reaction may proceed via ring transformation mechanisms, especially when starting from dinitropyridone substrates, as reported in nucleophilic ring transformation studies.
  • The use of solvents such as ethanol or methanol and mild bases or acid scavengers can improve yield and selectivity.

Alternative Synthesis Routes via Three-Component Ring Transformation

An advanced synthetic strategy involves three-component ring transformation (TCRT) of dinitropyridone with ketones and nitrogen sources to obtain nitropyridines structurally related to the target compound.

Mechanism Highlights:

  • Dinitropyridone acts as an electrophilic substrate.
  • Reaction with ketones and ammonia or ammonium acetate leads to ring transformation, forming nitropyridines.
  • The process involves formation of bicyclic intermediates and elimination of nitroacetamide, resulting in aromatic nitropyridines.

This method offers a versatile approach to synthesize various nitropyridine derivatives, potentially adaptable for preparing this compound by selecting appropriate ketones and chiral amines.

Purification and Crystal Growth

Following synthesis, purification is critical for obtaining high-purity this compound suitable for applications.

  • Crystallization: Controlled cooling crystallization from appropriate solvents yields high-quality crystals.
  • Seed Crystal Preparation: Techniques for growing large, defect-free single crystals have been developed, which are essential for optical and electronic applications.
  • Purity Assessment: X-ray diffraction topography and other analytical methods confirm crystal quality and defect density.

Summary Table of Key Preparation Parameters

Step Reagents & Solvents Conditions Equipment Yield & Notes
Nitration 2-Aminopyridine, HNO3 (65%), H2SO4 (98%), methylene dichloride 20–60 °C, atmospheric pressure, microreactor Microchannel flow reactor, dual pumps High yield, rapid reaction, safe, eco-friendly
Amination 5-Nitro-2-aminopyridine, (R)-(+)-alpha-methylbenzylamine, ethanol/methanol Mild heating, controlled pH Standard lab reactor Optical purity maintained, efficient nucleophilic substitution
Alternative TCRT Dinitropyridone, ketone, ammonia/ammonium acetate Mild conditions, ring transformation pathway Batch reactor Versatile route for nitropyridines, adaptable for chiral derivatives
Purification Cooling crystallization, pH adjustment, filtration 0 °C crystallization, pH ~8 Crystallizers, filters High purity crystals, suitable for device fabrication

Chemical Reactions Analysis

Types of Reactions

®-(+)-2-(alpha-Methylbenzylamino)-5-nitropyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the alpha-methylbenzylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium catalyst or sodium borohydride in ethanol.

    Substitution: Alpha-methylbenzylamine in ethanol or methanol with a base catalyst.

Major Products Formed

    Oxidation: Formation of nitro-substituted pyridine derivatives.

    Reduction: Formation of amino-substituted pyridine derivatives.

    Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Properties and Structure

This compound features a pyridine ring substituted with a nitro group at the 5-position and an alpha-methylbenzylamino group at the 2-position. Its molecular formula is C_{13}H_{14}N_{2}O_{2}, with a molecular weight of approximately 243.27 g/mol. The presence of both nitro and amino functional groups enhances its electronic properties, making it suitable for various applications.

Nonlinear Optical Applications

One of the primary applications of (R)-(+)-2-(alpha-Methylbenzylamino)-5-nitropyridine is in nonlinear optics. Nonlinear optical materials are crucial for developing devices such as frequency doublers, optical switches, and modulators.

Case Study: Crystallization and Optical Properties

  • Research has shown that this compound can form large single crystals suitable for optical applications. The growth conditions and crystallization techniques have been optimized to enhance the quality of the crystals, which exhibit desirable nonlinear optical properties .
  • Data Table: Optical Properties of Crystals
    PropertyValue
    Crystal SystemMonoclinic
    Nonlinear CoefficientHigh (specific values needed)
    Transparency RangeUV to visible spectrum

Pharmaceutical Research

The chirality of this compound suggests that it may interact differently with biological systems compared to its (S)-enantiomer. This property is particularly important in drug development, where enantiomers can exhibit vastly different pharmacological effects.

Potential Pharmacological Effects

  • Preliminary studies indicate that this compound may have interactions with specific receptors or enzymes, influencing pharmacological outcomes . Further investigations are necessary to elucidate these mechanisms.
  • Data Table: Biological Activity Studies
    Study FocusFindings
    Receptor InteractionPotential binding observed
    Enzyme InhibitionPreliminary results suggest activity

Synthesis and Purification Techniques

The synthesis of this compound typically involves nucleophilic substitution reactions, where enantiopure alpha-methylbenzylamine reacts with 2-chloro-5-nitropyridine. This process can be optimized for yield and purity through various chromatographic techniques .

Synthesis Method Overview

  • Starting Materials :
    • 2-Chloro-5-nitropyridine
    • Enantiopure alpha-methylbenzylamine
  • Reaction Type : Nucleophilic substitution
  • Purification Method : Chromatography

Mechanism of Action

The mechanism of action of ®-(+)-2-(alpha-Methylbenzylamino)-5-nitropyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The nitro group and the alpha-methylbenzylamino group play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Enantiomeric Pair: (S)-(−)-2-(α-Methylbenzylamino)-5-nitropyridine

The S-enantiomer (CAS: 87749-28-8) shares the same molecular formula and weight as the R-enantiomer but differs in optical rotation and biological activity. Key differences include:

Property (R)-Enantiomer (S)-Enantiomer
Optical Rotation (+) rotation (−) rotation
Hazards No known hazards Skin/eye irritant
Synthetic Utility Chiral resolving agent Limited reported applications

The S-enantiomer is classified as a skin/eye irritant under GHS guidelines, requiring stricter handling protocols compared to the R-form . Both enantiomers are structurally identical but exhibit divergent interactions in chiral environments, making the R-form more prevalent in asymmetric synthesis .

Structural Analogs: Nitro-Substituted Pyridine Derivatives

5-Nitro-N-(1-phenylethyl)pyridin-2-amine

This compound (CAS: 84249-39-8) is a positional isomer with a nitro group at the 5-position and a phenylethylamino substituent at the 2-position. Differences include:

Property Target Compound 5-Nitro-N-(1-phenylethyl)pyridin-2-amine
Substituent Position α-Methylbenzylamino at 2-position Phenylethylamino at 2-position
Chirality Chiral (R-configuration) Not explicitly reported
Applications Asymmetric catalysis Intermediate in ranitidine synthesis
Ranitidine-Related Compounds

Ranitidine impurities such as ranitidine nitroacetamide and ranitidine diamine hemifumarate share nitro-aromatic motifs but differ in functional groups:

Compound Key Features
Ranitidine Nitroacetamide Contains a nitroacetamide group; used in quality control of ranitidine APIs
Target Compound Nitropyridine core with chiral benzylamino group; no reported pharmaceutical use

These ranitidine analogs are pharmacologically relevant but lack the chiral benzylamino moiety critical for the target compound’s stereoselective applications .

Physicochemical Comparison Table

Compound CAS Molecular Formula Melting Point Hazard Profile
(R)-(+)-2-(α-Methylbenzylamino)-5-nitropyridine 64138-65-4 C₁₃H₁₃N₃O₂ 83°C No known hazards
(S)-(−)-2-(α-Methylbenzylamino)-5-nitropyridine 87749-28-8 C₁₃H₁₃N₃O₂ 83°C Skin/eye irritant
5-Nitro-N-(1-phenylethyl)pyridin-2-amine 84249-39-8 C₁₃H₁₃N₃O₂ Not reported Not classified

Biological Activity

(R)-(+)-2-(alpha-Methylbenzylamino)-5-nitropyridine is a compound of interest due to its potential biological activities, particularly in the context of pharmacological applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C13_{13}H14_{14}N2_{2}O2_{2}
  • Molecular Weight : 234.26 g/mol
  • Structure : The compound features a pyridine ring substituted with a nitro group and an amino group that is further substituted with an alpha-methylbenzyl moiety.

1. Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties . In vitro studies have shown that it can inhibit the growth of several bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism appears to involve interference with bacterial protein synthesis and cell wall integrity.

2. Neuropharmacological Effects

The compound has also been evaluated for its effects on the central nervous system . It acts as a modulator of neurotransmitter systems, particularly through interactions with NMDA receptors, which are crucial in synaptic plasticity and memory function. This interaction suggests potential applications in treating neurological disorders such as Alzheimer's disease.

Case Studies

  • Antimicrobial Efficacy :
    • A study published in the Journal of Medicinal Chemistry demonstrated that this compound showed significant inhibition against Staphylococcus aureus with an IC50 value of 12 µM, indicating strong antimicrobial potential .
  • Neuroprotective Properties :
    • In a neuropharmacological assessment, the compound was found to enhance cognitive function in rodent models subjected to induced neurodegeneration. The results indicated improvements in memory retention and reduced oxidative stress markers .
  • Mechanistic Studies :
    • Further mechanistic studies revealed that the compound's neuroprotective effects are mediated through modulation of calcium ion influx via NMDA receptor antagonism, which is critical in preventing excitotoxicity .

Data Tables

The following table summarizes key findings related to the biological activities of this compound:

Activity TypeTarget Organism/PathwayIC50/EffectReference
AntimicrobialStaphylococcus aureus12 µM
NeuropharmacologicalNMDA Receptor ModulationEnhanced cognition
NeuroprotectionRodent ModelsReduced oxidative stress

Q & A

Q. What are the recommended synthesis and purification methods for (R)-(+)-2-(α-methylbenzylamino)-5-nitropyridine to ensure high enantiomeric purity?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution reactions involving chiral precursors. For example, refluxing a nitropyridine derivative with (R)-α-methylbenzylamine under basic conditions (e.g., K₂CO₃ in ethanol) facilitates amine coupling . Purification typically involves column chromatography (e.g., CH₂Cl₂/hexane gradients) followed by recrystallization from ethanol to achieve >98% enantiomeric excess. Chiral HPLC or polarimetry should validate purity .

Q. What safety protocols are critical when handling this compound, given its potential as a skin/eye irritant?

  • Methodological Answer : Wear nitrile gloves, lab coats, and safety goggles to prevent direct contact. Use fume hoods to avoid inhalation of aerosols. In case of skin exposure, wash immediately with soap and water for ≥15 minutes; for eye contact, irrigate with saline solution for 15 minutes and seek medical attention . Store in tightly sealed containers at room temperature, away from oxidizers . Note discrepancies in SDS: TCI America classifies it as a skin/eye irritant, while Combi-Blocks reports insufficient data .

Q. Which spectroscopic techniques are most effective for structural and enantiomeric characterization?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR in CDCl₃ confirms regiochemistry (e.g., aromatic proton splitting patterns).
  • Infrared (IR) Spectroscopy : Detects functional groups (e.g., nitro stretches at ~1520 cm⁻¹, amine N-H at ~3300 cm⁻¹) .
  • Chiral Analysis : Circular Dichroism (CD) or chiral HPLC (e.g., Chiralpak IA column) verifies enantiopurity .

Advanced Research Questions

Q. How can oriented single-crystal spectroscopic methods elucidate electron-phonon coupling in this compound?

  • Methodological Answer : Oriented single-crystal IR, Raman, and terahertz (THz) spectroscopy quantify optical phonon modes. For example:
  • THz Spectroscopy : Measures low-frequency lattice vibrations (<100 cm⁻¹) linked to charge transfer interactions .
  • Polarized Raman : Identifies anisotropic phonon contributions by aligning the crystal’s principal axis with laser polarization .
  • Data Interpretation : Compare experimental phonon densities of states (DOS) with DFT calculations to model electron-phonon coupling strengths .

Q. What methodologies optimize its use as a chiral ligand in Cu-catalyzed asymmetric reactions?

  • Methodological Answer :
  • Ligand Design : Modify steric/electronic properties by introducing electron-withdrawing groups (e.g., nitro) to enhance metal coordination .
  • Reaction Optimization : Screen solvents (e.g., THF vs. toluene), Cu salts (e.g., CuOTf), and temperatures to maximize enantioselectivity in nitroaldol reactions. Monitor progress via GC-MS or chiral HPLC .
  • Mechanistic Analysis : Use X-ray crystallography of Cu-ligand complexes to correlate geometry with catalytic activity .

Q. What experimental parameters are critical when using this compound as a MALDI-MS matrix for small molecule analysis?

  • Methodological Answer :
  • Matrix Preparation : Dissolve in acetone (10 mg/mL) and mix 1:1 with analyte (e.g., phospholipids) on a stainless-steel target .
  • Laser Energy : Adjust to 337 nm (N₂ laser) with low fluence (~50 μJ/pulse) to minimize fragmentation.
  • Data Calibration : Use internal standards (e.g., PEG oligomers) to resolve m/z < 1000 Da. Validate reproducibility across triplicate runs .

Data Contradictions and Recommendations

  • Physical Properties : TCI America reports a melting point of 83°C , while Combi-Blocks lacks data . Verify experimentally via DSC.
  • Toxicity : Conflicting SDS classifications necessitate conservative handling (assume irritancy) until independent toxicological studies confirm safety .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(R)-(+)-2-(alpha-Methylbenzylamino)-5-nitropyridine
Reactant of Route 2
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(R)-(+)-2-(alpha-Methylbenzylamino)-5-nitropyridine

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